molecular formula C9H10N2OS B1483691 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1020708-41-1

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1483691
CAS RN: 1020708-41-1
M. Wt: 194.26 g/mol
InChI Key: KSHMAEUQVMYKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including compounds like "2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol", are synthesized through various methods such as condensation followed by cyclization. These compounds are recognized for their widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The versatility of pyrazole compounds as synthons in organic synthesis underscores their importance in both combinatorial and medicinal chemistry (Dar & Shamsuzzaman, 2015).

Application in Cytochrome P450 Inhibition

The inhibition of Cytochrome P450 enzymes by specific inhibitors, including those with pyrazole moieties, plays a critical role in studying drug–drug interactions. These inhibitors are essential in understanding the metabolism of various pharmaceuticals and in predicting potential interactions when multiple drugs are coadministered (Khojasteh et al., 2011).

Antifungal Applications

Compounds with pyrazole moieties have been tested for their efficacy against fungal pathogens, such as Fusarium oxysporum, highlighting their potential in agricultural and antifungal applications. These compounds exhibit specific pharmacophore sites that contribute to their antifungal activity, offering insights into the design of new biological agents (Kaddouri et al., 2022).

Thiophene Derivatives in Drug Design

Thiophene derivatives are noted for their therapeutic properties across a broad spectrum of biological test systems. The modification of thiophene moieties and their integration into various molecular structures can lead to compounds with diverse therapeutic effects, demonstrating the structural versatility and potential of thiophene in drug design (Drehsen & Engel, 1983).

properties

IUPAC Name

2-(3-thiophen-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHMAEUQVMYKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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